Apatorsen Sodium - 915443-09-3

Apatorsen Sodium

Catalog Number: EVT-10908541
CAS Number: 915443-09-3
Molecular Formula: C224H285N79Na19O116P19S19
Molecular Weight: 7575 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apatorsen Sodium is a second-generation antisense oligonucleotide designed to inhibit the expression of Heat Shock Protein 27 (Hsp27), a protein implicated in cancer cell survival and proliferation. This compound is primarily investigated for its therapeutic potential in various cancers, including prostate, lung, breast, and pancreatic cancers. It targets the mRNA of Hsp27, leading to reduced protein levels and subsequent inhibition of tumor growth.

Source and Classification

Apatorsen Sodium is classified as an antisense oligonucleotide and falls under the category of gene therapies. It is synthesized from chemically modified nucleotides to enhance stability and binding affinity. The compound has been investigated in multiple clinical trials, primarily in Phase 2 studies, to evaluate its efficacy against advanced malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Apatorsen Sodium involves a solid-phase synthesis method, which is a standard technique for producing antisense drugs. The process can be broken down into several key steps:

  1. Monomer Preparation: Nucleotides are chemically modified to improve their stability and binding characteristics.
  2. Chain Assembly: Nucleotides are sequentially added to a growing chain on a solid support.
  3. Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and deprotected, yielding the final product.

Industrial production of Apatorsen Sodium involves optimizing these steps for high purity and yield, adhering to stringent pharmaceutical regulations .

Molecular Structure Analysis

Structure and Data

The molecular structure of Apatorsen Sodium can be represented by its InChI string:

InChI 1S C224H304N79O116P19S19 19Na\text{InChI 1S C224H304N79O116P19S19 19Na}

This complex structure reflects its composition as an antisense oligonucleotide comprised of nucleotides linked by phosphodiester bonds. The specific arrangement allows it to hybridize with Hsp27 mRNA effectively, facilitating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Apatorsen Sodium primarily engages in hybridization reactions with its target mRNA rather than traditional chemical reactions such as oxidation or reduction. The key reaction involves:

  • Hybridization: The compound binds to the complementary sequence on Hsp27 mRNA under physiological conditions, forming a stable duplex that inhibits translation.

The primary reagent involved in this reaction is the target mRNA itself, with the hybridization occurring in the presence of cellular components .

Mechanism of Action

Process and Data

The mechanism of action for Apatorsen Sodium revolves around its ability to bind specifically to Hsp27 mRNA. By doing so, it prevents the translation of this mRNA into protein, thereby reducing the levels of Hsp27 within cancer cells. This reduction leads to increased susceptibility of cancer cells to apoptosis (programmed cell death) and decreased tumor growth.

Clinical studies have shown that targeting Hsp27 can enhance the effectiveness of other cancer therapies by sensitizing tumors to treatments such as chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apatorsen Sodium exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 6,500 Da.
  • Solubility: Soluble in water, which is critical for its administration via intravenous routes.
  • Stability: Enhanced stability due to chemical modifications in its nucleotide structure.

These properties contribute to its efficacy as a therapeutic agent in oncological applications .

Applications

Scientific Uses

Apatorsen Sodium has been investigated for various applications in cancer treatment:

  • Prostate Cancer: Targeting castration-resistant prostate cancer by inhibiting Hsp27.
  • Lung Cancer: Used in studies involving non-small cell lung cancer.
  • Other Malignancies: Evaluated for effectiveness against breast, bladder, pancreatic, renal cancers, and multiple myeloma.

The ongoing research aims to establish its role as a viable therapeutic option either alone or in combination with existing treatments .

Properties

CAS Number

915443-09-3

Product Name

Apatorsen Sodium

IUPAC Name

nonadecasodium;1-[(2R,5R)-5-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,5R)-3-[[(2R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-imino-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C224H285N79Na19O116P19S19

Molecular Weight

7575 g/mol

InChI

InChI=1S/C224H304N79O116P19S19.19Na/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315;;;;;;;;;;;;;;;;;;;/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?;;;;;;;;;;;;;;;;;;;/m1.................../s1

InChI Key

DGMKQBWICZTTBN-OWXIQQMWSA-A

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=S)([O-])OC3C[C@@H](O[C@@H]3COP(=S)([O-])OC4C[C@@H](O[C@@H]4COP(=S)([O-])OC5C[C@@H](O[C@@H]5COP(=S)([O-])OC6C[C@@H](O[C@@H]6COP(=S)([O-])OC7C[C@@H](O[C@@H]7COP(=S)([O-])OC8C[C@@H](O[C@@H]8COP(=S)([O-])OC9C[C@@H](O[C@@H]9COP(=S)([O-])OC1C[C@@H](O[C@@H]1COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OC[C@@H]1C(C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)([O-])OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.